4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate
CAS No.: 769153-40-4
Cat. No.: VC16150170
Molecular Formula: C25H22ClN3O5
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769153-40-4 |
|---|---|
| Molecular Formula | C25H22ClN3O5 |
| Molecular Weight | 479.9 g/mol |
| IUPAC Name | [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
| Standard InChI | InChI=1S/C25H22ClN3O5/c1-3-16-8-11-18(12-9-16)28-23(30)24(31)29-27-15-17-10-13-21(22(14-17)33-2)34-25(32)19-6-4-5-7-20(19)26/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
| Standard InChI Key | PTNGSGVKSYASCJ-JFLMPSFJSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Introduction
4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound recognized for its multifaceted structure and potential applications in medicinal chemistry and organic synthesis. This compound features a combination of various functional groups, including anilino, oxo, acetyl, hydrazono, methoxyphenyl, and chlorobenzoate moieties. Its molecular formula is C₂₅H₂₂ClN₃O₅, and it has garnered interest in scientific research due to its unique properties and biological activities.
Synthesis
The synthesis of 4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps of organic reactions. Key stages include:
-
Formation of the Anilino Intermediate: This step involves the reaction of 4-ethylaniline with an appropriate acylating agent to introduce the oxo and acetyl groups.
-
Hydrazone Formation: The intermediate is then reacted with hydrazine derivatives to form the hydrazone linkage.
-
Methoxyphenyl and Chlorobenzoate Introduction: The final steps involve incorporating the methoxyphenyl and chlorobenzoate groups into the molecule.
Reaction conditions often include temperature control, solvent selection (commonly ethanol or methanol), and purification techniques like recrystallization or chromatography.
Biological Activities and Applications
Research into the specific molecular targets and pathways influenced by this compound is ongoing, with studies focusing on its potential antimicrobial and anticancer properties. The compound's unique structural features make it a subject of interest in both academic and industrial research contexts.
Potential Applications Table
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties |
| Organic Synthesis | Specialty materials with diverse biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume